2-(4-Chlorophenoxy)propionic acid
Overview
Description
2-(4-Chlorophenoxy)propionic acid, also known as CPP, is a monocarboxylic acid . It has a role as a phenoxy herbicide . The linear formula of this compound is C9H9ClO3 . The CAS Number is 3307-39-9 .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenoxy)propionic acid consists of a propionic acid molecule where one of the hydrogen atoms is replaced by a 4-chlorophenoxy group . The molecular weight is 200.62 .
Physical And Chemical Properties Analysis
2-(4-Chlorophenoxy)propionic acid has a melting point of 66 °C and a boiling point of 288.02°C . Its density is approximately 1.2799 (rough estimate) and it has a refractive index of 1.5470 (estimate) . It is soluble in water, with a solubility of 1.475g/L at 25 ºC .
Scientific Research Applications
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Field: Material Science
- Application : Synthesis of layered organic–inorganic nanohybrid .
- Method : A plant growth regulator, 2-(4-chlorophenoxy)-2-methyl propionic acid (CFA), was successfully intercalated into zinc–aluminium layered double hydroxide (ZAL) forming a new nanohybrid composite .
- Results : The loading percentage of CFA is 40.0% (w/w) calculated based on the percentage of carbon in the sample. The BET surface area increased from 1.0 to 70.0 m²/g due to the inclusion of CFA into the ZAL interlamellae and associated expansion of the layered structure .
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Field: Environmental Science
- Application : Study of the influence of UV radiation on the spectral properties of 2-methyl-4-chlorophenoxy propionic acid (mecoprop) .
- Method : An effective high-power excimer barrier-discharge lamp based on working mixtures of krypton with low-aggressive halogen molecules (λ 222 nm) is used as a source of UV radiation .
- Results : The study focuses on the influence of UV radiation, but the specific results or outcomes are not detailed in the search results .
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Field: Biochemistry
- Application : Efficient production of R-2-(4-hydroxyphenoxy) propionic acid .
- Method : A novel biofilm-based fermentation was employed to convert -2-phenoxypropionic acid (-PPA) to -2-(4-hydroxyphenoxy) propionic acid (-HPPA) .
- Results : The biofilm culture model produced a significantly higher -HPPA titer than the traditional submerged fermentation method .
- Field: Material Science
- Application : Synthesis of layered organic–inorganic nanohybrid zinc–aluminium-2-(4-chlorophenoxy)-2-methyl propionic acid with controlled release properties .
- Method : A plant growth regulator, 2-(4-chlorophenoxy)-2-methyl propionic acid (CFA), was successfully intercalated into zinc–aluminium layered double hydroxide (ZAL) forming a new nanohybrid composite .
- Results : The loading percentage of CFA is 40.0% (w/w) calculated based on the percentage of carbon in the sample. The BET surface area increased from 1.0 to 70.0 m²/g due to the inclusion of CFA into the ZAL interlamellae and associated expansion of the layered structure .
-
Field: Environmental Science
- Application : Study of the influence of UV radiation on the spectral properties of 2-methyl-4-chlorophenoxy propionic acid .
- Method : An effective high-power excimer barrier-discharge lamp based on working mixtures of krypton with low-aggressive halogen molecules (λ 222 nm) is used as a source of UV radiation .
- Results : The study focuses on the influence of UV radiation, but the specific results or outcomes are not detailed in the search results .
-
Field: Biochemistry
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWWRYTONYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875865 | |
Record name | 2-(p-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)propionic acid | |
CAS RN |
3307-39-9 | |
Record name | 2-(4-Chlorophenoxy)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3307-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenoxy)propionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(p-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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